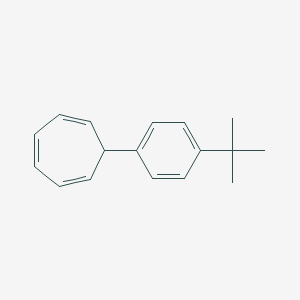methyl}-L-alanyl-L-proline CAS No. 88115-45-1](/img/structure/B14389062.png)
N-{[Bis(benzyloxy)phosphoryl](phenyl)methyl}-L-alanyl-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline is a complex organic compound that features a combination of benzyloxy, phosphoryl, phenyl, alanyl, and proline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the benzyloxyphosphoryl group: This step involves the reaction of benzyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions to form bis(benzyloxy)phosphoryl chloride.
Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using benzene and an appropriate acylating agent.
Coupling with L-alanyl-L-proline: The final step involves coupling the synthesized intermediate with L-alanyl-L-proline using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.
化学反应分析
Types of Reactions
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phosphoryl group can be reduced to form phosphines or phosphine oxides.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
科学研究应用
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy and phosphoryl groups can interact with enzymes and receptors, modulating their activity. The compound may also influence signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-valine: Similar structure but with valine instead of proline.
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-phenylalanine: Contains phenylalanine instead of proline.
Uniqueness
N-{Bis(benzyloxy)phosphorylmethyl}-L-alanyl-L-proline is unique due to the presence of the proline residue, which imparts distinct conformational properties and potential biological activities compared to its analogs.
属性
CAS 编号 |
88115-45-1 |
|---|---|
分子式 |
C29H33N2O6P |
分子量 |
536.6 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[bis(phenylmethoxy)phosphoryl-phenylmethyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H33N2O6P/c1-22(28(32)31-19-11-18-26(31)29(33)34)30-27(25-16-9-4-10-17-25)38(35,36-20-23-12-5-2-6-13-23)37-21-24-14-7-3-8-15-24/h2-10,12-17,22,26-27,30H,11,18-21H2,1H3,(H,33,34)/t22-,26-,27?/m0/s1 |
InChI 键 |
QYVZSNBAWYUYOO-MGPDQUCFSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(C2=CC=CC=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(C2=CC=CC=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
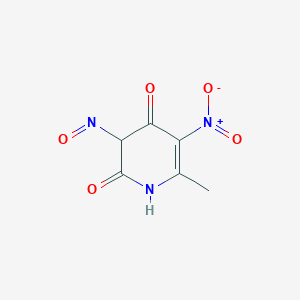
silyl}hexan-1-ol](/img/structure/B14389020.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
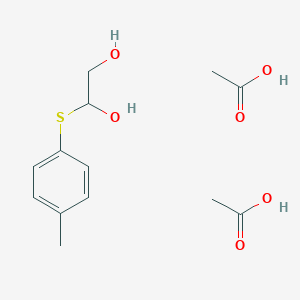

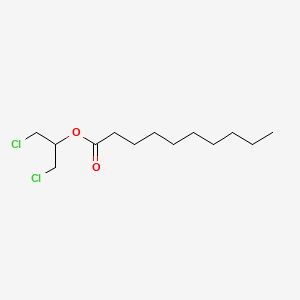
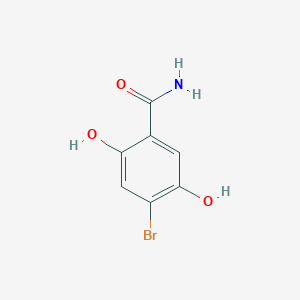
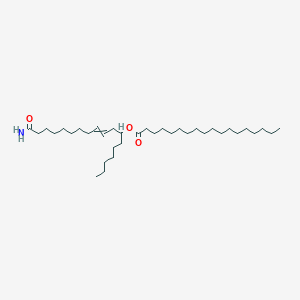
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
